

Spectroscopic data (NMR, IR, MS) for Pyrocatechol monoglucoside characterization.

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Compound of Interest

Compound Name: Pyrocatechol monoglucoside

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Characterization of Pyrocatechol Monoglucoside: A Spectroscopic Guide

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **pyrocatechol monoglucoside**, a phenolic glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and data visualization.

Pyrocatechol monoglucoside, with the chemical formula $C_{12}H_{16}O_7$, is a compound of interest due to its potential biological activities.^[1] Accurate structural elucidation and characterization are paramount for its development and application. This guide presents predicted spectroscopic data based on analogous compounds, providing a robust framework for its identification.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **pyrocatechol monoglucoside**. These predictions are derived from the analysis of structurally similar compounds, including phenyl- β -D-glucopyranoside and salicin.

NMR Spectroscopy Data

Table 1: Predicted ^1H NMR (500 MHz, D_2O) and ^{13}C NMR (125 MHz, D_2O) Data for **Pyrocatechol Monoglucoside**

Position	Predicted ^{13}C Chemical Shift (δ , ppm)	Predicted ^1H Chemical Shift (δ , ppm)	Predicted ^1H Multiplicity	Predicted ^1H Coupling Constant (J, Hz)
Aglycone (Pyrocatechol)				
C-1'	145.5	-	-	-
C-2'	144.0	-	-	-
C-3'	116.5	6.95	d	8.0
C-4'	122.0	7.10	t	8.0
C-5'	119.0	7.05	t	8.0
C-6'	117.0	7.15	d	8.0
Glycosidic Moiety (Glucose)				
C-1	102.5	5.05	d	7.5
C-2	74.0	3.55	t	8.5
C-3	76.5	3.65	t	9.0
C-4	70.5	3.50	t	9.0
C-5	77.0	3.60	m	-
C-6a	61.5	3.90	dd	12.0, 2.5
C-6b	3.75	dd	12.0, 5.5	

IR Spectroscopy Data

Table 2: Predicted IR Absorption Bands for **Pyrocatechol Monoglucoside**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretching (phenolic and alcoholic)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
1600 - 1585	Strong	Aromatic C=C stretching
1500 - 1400	Strong	Aromatic C=C stretching
1260 - 1000	Strong	C-O stretching (aryl ether and alcohol)
900 - 675	Medium	Aromatic C-H out-of-plane bending

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for **Pyrocatechol Monoglucoside**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion
ESI+	295.0896	[M+Na] ⁺
ESI+	273.0974	[M+H] ⁺
ESI-	271.0823	[M-H] ⁻
ESI-	109.0295	[Aglycone-H] ⁻

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **pyrocatechol monoglucoside** are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **pyrocatechol monoglucoside** in 0.5 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
- ¹H NMR:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.0 s
 - Relaxation Delay: 2.0 s
- ¹³C NMR:
 - Pulse Sequence: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.0 s
 - Relaxation Delay: 2.0 s
- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used. For HMBC, a long-range coupling constant (J) of 8 Hz is typically optimal.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of **pyrocatechol monoglucoside** with 100 mg of dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

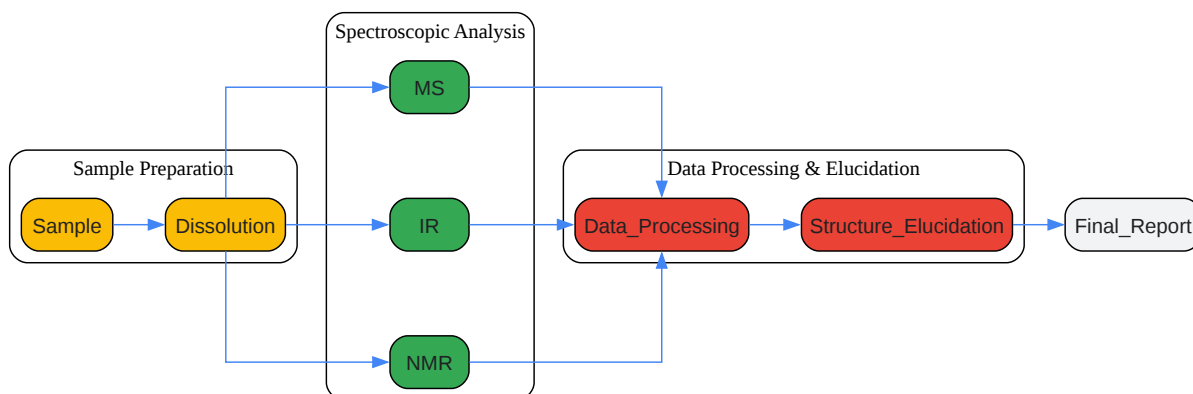
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Prepare a 1 mg/mL solution of **pyrocatechol monoglucoside** in a suitable solvent such as methanol or water.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Positive Ion Mode: Acquire spectra in the m/z range of 100-500.
 - Negative Ion Mode: Acquire spectra in the m/z range of 100-500.
 - Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural elucidation.

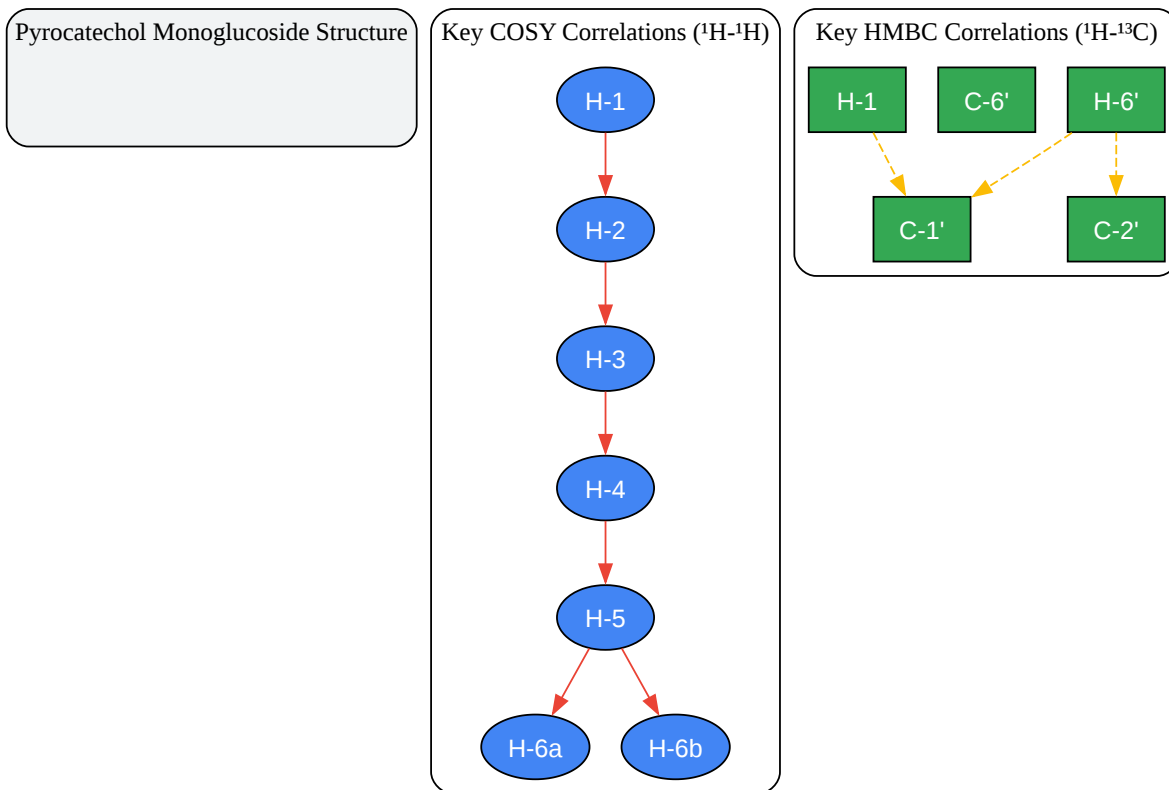
Data Visualization

The following diagrams, generated using Graphviz, illustrate key experimental workflows and structural relationships.



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General workflow for spectroscopic analysis.



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Key NMR correlations for structure elucidation.

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References

- 1. PHENYL-BETA-D-GLUCOPYRANOSIDE(1464-44-4) IR Spectrum [chemicalbook.com]
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